Boc-D-Cyclopropylglycine
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropylacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using reagents such as oxalyl chloride in methanol or boron trifluoride etherate in dichloromethane
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxalyl Chloride: Used for the deprotection of the Boc group under mild conditions.
Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in the presence of molecular sieves.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Biocatalysis: The compound’s reactivity makes it a candidate for use in biocatalytic processes.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid primarily involves its reactivity as a protected amino acid. The Boc group provides stability during synthetic transformations and can be selectively removed under mild conditions to reveal the free amino group. This allows for further functionalization and incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl Glycine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl Alanine: Similar in structure but with an alanine backbone instead of a cyclopropylacetic acid moiety.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of molecules that require constrained conformations or specific reactivity patterns.
Properties
IUPAC Name |
(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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